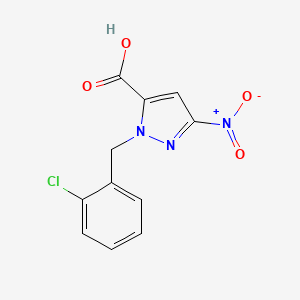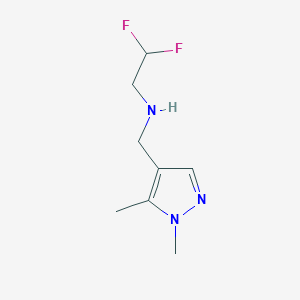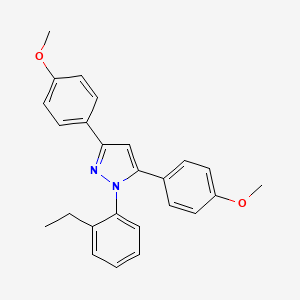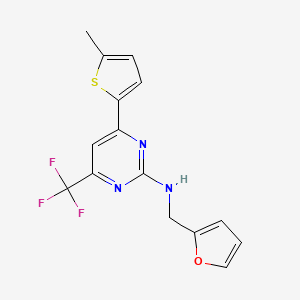![molecular formula C16H21N3O2 B10912502 N-cyclohexyl-6-ethyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912502.png)
N-cyclohexyl-6-ethyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-CYCLOHEXYL-6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of N4-CYCLOHEXYL-6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the isoxazole ring, followed by the introduction of the cyclohexyl, ethyl, and methyl groups. Common reagents used in these reactions include cyclohexanone, ethyl bromide, and methyl iodide. The reaction conditions usually involve the use of strong bases like sodium hydride or potassium tert-butoxide, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve efficiency and yield.
Chemical Reactions Analysis
N~4~-CYCLOHEXYL-6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where halogen atoms are replaced by nucleophiles such as amines or thiols. Common reagents include sodium azide or thiourea. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N~4~-CYCLOHEXYL-6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N4-CYCLOHEXYL-6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in the body. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
N~4~-CYCLOHEXYL-6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other isoxazole derivatives, such as:
Isoxazole-4-carboxamide: Similar in structure but lacks the cyclohexyl, ethyl, and methyl groups, resulting in different chemical properties and biological activities.
3-Methylisoxazole: A simpler compound with fewer substituents, used as a precursor in the synthesis of more complex molecules.
Cyclohexylisoxazole: Contains a cyclohexyl group but differs in the position and type of other substituents, leading to variations in reactivity and applications. The uniqueness of N4-CYCLOHEXYL-6-ETHYL-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H21N3O2 |
|---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
N-cyclohexyl-6-ethyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H21N3O2/c1-3-11-9-13(14-10(2)19-21-16(14)18-11)15(20)17-12-7-5-4-6-8-12/h9,12H,3-8H2,1-2H3,(H,17,20) |
InChI Key |
OCSDMKBYWYKMAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-phenyl-N-[1-(piperidin-1-yl)propan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10912429.png)
![6-(4-methoxyphenyl)-3-methyl-N-[4-(pyrrolidin-1-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912436.png)



![3-(4-methoxyphenyl)-6-methyl-N-[4-(piperidin-1-ylmethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912471.png)
![N-[1-(4-tert-butylphenyl)propyl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912474.png)
![1,3,5-trimethyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B10912478.png)
![5-phenyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10912483.png)
![2,3,3,3-Tetrafluoro-1-[4-(2,3,3,3-tetrafluoropropanoyl)piperazino]-1-propanone](/img/structure/B10912487.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10912495.png)


